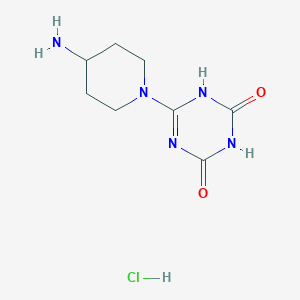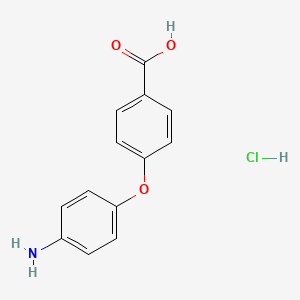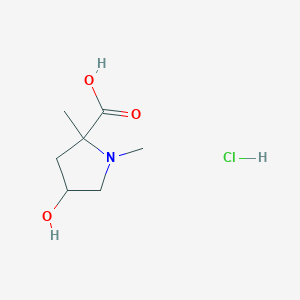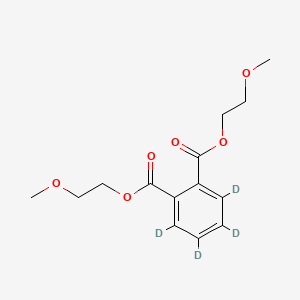
Phthalic acid, bis-methylglycol ester D4
Descripción general
Descripción
Phthalic acid, bis-methylglycol ester D4 is a chemical compound with the molecular formula C14 2H4 H14 O6 . It is used in various fields such as pharmaceuticals, food & beverage, environmental forensic & toxicology, and industrial proficiency testing . The CAS number for this compound is 1398065-54-7 .
Molecular Structure Analysis
The molecular structure of Phthalic acid, bis-methylglycol ester D4 consists of 14 carbon atoms, 18 hydrogen atoms, and 6 oxygen atoms . The InChI representation of the molecule isInChI=1S/C14H18O6/c1-17-7-9-19-13 (15)11-5-3-4-6-12 (11)14 (16)20-10-8-18-2/h3-6H,7-10H2,1-2H3/i3D,4D,5D,6D . Physical And Chemical Properties Analysis
Phthalic acid, bis-methylglycol ester D4 has a molecular weight of 286.31 g/mol . It has a topological polar surface area of 71.1 Ų and a complexity of 274 . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 10 rotatable bonds .Aplicaciones Científicas De Investigación
Environmental Monitoring
Phthalic acid esters (PAEs), including Bis-Methylglycol Ester D4, are frequently studied in environmental monitoring. Research has focused on their occurrence in water sources, such as rivers, lakes, and groundwater. For example, a nationwide survey in China found PAEs to be ubiquitous in source waters, with variations in concentration depending on region and water type (Liu et al., 2014). Similarly, studies on landfill leachates and wastewater in Poland highlighted the presence and removal of phthalates, including the risks they pose to the environment (Kotowska et al., 2020).
Analytical Chemistry
PAEs are also subjects of analytical chemistry studies. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to detect and quantify PAEs in various matrices. For instance, a study developed a method for determining PAEs in baby food samples using GC-MS (Socas-Rodríguez et al., 2018). Another research employed Basolite® F300, a metal-organic framework, for extracting PAEs from water samples prior to LC-MS determination (González-Sálamo et al., 2019).
Toxicology and Health Studies
PAEs are known for their potential toxic and carcinogenic effects, prompting studies in toxicology. A study on aquatic organisms detailed the toxicity of PAEs, addressing the environmental and health implications of their widespread use (Mayer & Sanders, 1973).
Biodegradation and Environmental Impact
Understanding the degradation of PAEs in the environment is another key area of research. A study on Pseudarthrobacter defluvii E5, a soil bacterium, demonstrated its ability to efficiently degrade PAEs, offering insights into potential bioremediation strategies (Chen et al., 2021).
Material Science
In the field of material science, PAEs are investigated for their interaction with other substances. One study examined the interaction between Bis-2-(Ethylhexyl) Phthalate, a phthalic acid ester, and liposomes, contributing to the understanding of phthalates’ impact on membrane structures (Bonora et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUIVCLOAAJSRE-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOC)C(=O)OCCOC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334591 | |
| Record name | Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalic acid, bis-methylglycol ester D4 | |
CAS RN |
1398065-54-7 | |
| Record name | Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



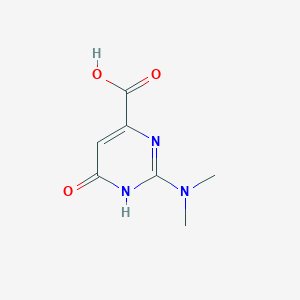
![6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384044.png)
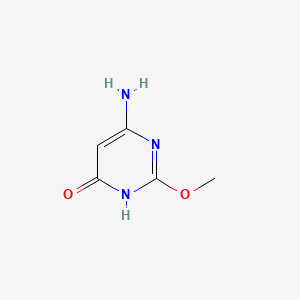
![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)

![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)
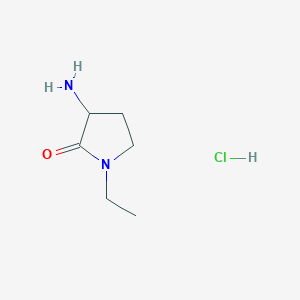

![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)
